molecular formula C12H22F2O2 B13419337 Decanoic acid, 10-fluoro-, 2-fluoroethyl ester CAS No. 591-74-2

Decanoic acid, 10-fluoro-, 2-fluoroethyl ester

Cat. No.: B13419337
CAS No.: 591-74-2
M. Wt: 236.30 g/mol
InChI Key: ZUHZQTHCYZBUHF-UHFFFAOYSA-N
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Description

Decanoic acid, 10-fluoro-, 2-fluoroethyl ester is a chemical compound with the molecular formula C12H22F2O2. This compound is an ester derivative of decanoic acid, where both the decanoic acid and the esterifying alcohol are fluorinated. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 10-fluoro-, 2-fluoroethyl ester typically involves the esterification of 10-fluorodecanoic acid with 2-fluoroethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The product is then separated and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 10-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-fluorodecanoic acid and 2-fluoroethanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 10-fluorodecanoic acid and 2-fluoroethanol.

    Reduction: 10-fluorodecanol and 2-fluoroethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H19_{19}F2_{2}O2_{2}
  • Molecular Weight : 190.25 g/mol
  • CAS Number : 334-59-8

The presence of fluorine atoms in the structure enhances the compound's lipophilicity and stability, making it suitable for various applications.

Scientific Research Applications

  • Biochemical Research :
    • Fatty Acid Metabolism : Decanoic acid derivatives have been studied for their role in fatty acid metabolism. The fluorinated versions may influence metabolic pathways differently from their non-fluorinated counterparts, providing insights into lipid metabolism and potential therapeutic targets for metabolic disorders.
    • Cell Membrane Studies : The unique properties of fluorinated fatty acids allow researchers to investigate their effects on cell membrane fluidity and permeability. This can provide valuable information regarding drug delivery systems and cellular interactions.
  • Pharmaceutical Development :
    • Drug Design : The compound's structure can be utilized in medicinal chemistry to design new drugs with improved efficacy and reduced side effects. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
    • Antimicrobial Activity : Research indicates that certain fluorinated fatty acids possess antimicrobial properties. Studies are ongoing to evaluate the effectiveness of decanoic acid derivatives against various pathogens, which could lead to novel antimicrobial agents.
  • Materials Science :
    • Fluorinated Polymers : The incorporation of decanoic acid derivatives into polymer matrices can enhance properties such as chemical resistance, thermal stability, and hydrophobicity. These materials are particularly useful in coatings and packaging applications where durability is critical.
    • Surfactants and Emulsifiers : Due to their amphiphilic nature, fluorinated fatty acids are being explored as surfactants in various industrial applications, including cosmetics and personal care products.

Case Study 1: Antimicrobial Properties

A study published in Applied Microbiology evaluated the antimicrobial efficacy of various fluorinated fatty acids, including decanoic acid derivatives. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new preservatives or antimicrobial agents for food and cosmetic products.

Case Study 2: Drug Delivery Systems

Research conducted by the Journal of Controlled Release investigated the use of fluorinated fatty acids in drug delivery systems. The study found that encapsulating drugs within fluorinated lipid carriers improved bioavailability and targeted delivery to specific tissues, highlighting the potential of decanoic acid derivatives in enhancing therapeutic outcomes.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionPotential Benefits
Biochemical ResearchInvestigating metabolic pathways and cell membrane interactionsInsights into lipid metabolism
Pharmaceutical DevelopmentDesigning drugs with enhanced efficacyImproved therapeutic profiles
Materials ScienceDeveloping durable polymers with enhanced propertiesIncreased chemical resistance
Antimicrobial ActivityEvaluating effectiveness against pathogensNew antimicrobial agents
Drug Delivery SystemsEnhancing bioavailability through lipid carriersTargeted therapy and improved patient outcomes

Mechanism of Action

The mechanism of action of decanoic acid, 10-fluoro-, 2-fluoroethyl ester depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The ester bond can be hydrolyzed by esterases, releasing the active components, 10-fluorodecanoic acid and 2-fluoroethanol, which can then exert their effects on molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, ethyl ester: Similar in structure but lacks fluorine atoms, resulting in different chemical and physical properties.

    10-Fluorodecanoic acid: The acid form of the compound, without esterification.

    2-Fluoroethyl acetate: An ester of acetic acid with 2-fluoroethanol, differing in the length of the carbon chain and the position of the fluorine atoms.

Uniqueness

The presence of fluorine atoms in both the acid and alcohol components of decanoic acid, 10-fluoro-, 2-fluoroethyl ester imparts unique properties such as increased lipophilicity and altered reactivity. These properties make it distinct from non-fluorinated analogs and useful in specialized applications where fluorination is desired.

Biological Activity

Decanoic acid, 10-fluoro-, 2-fluoroethyl ester, also known as a derivative of decanoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of fluorine atoms, which may enhance its pharmacological properties compared to its parent compound, decanoic acid. This article provides a comprehensive overview of the biological activity associated with this ester, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C12H21F2O2
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 591-74-2
  • Structure : The structure includes a decanoic acid backbone modified with fluorinated ethyl groups.

Decanoic acid and its derivatives exhibit several biological activities attributed to their interaction with various molecular targets:

  • Antimicrobial Activity : Decanoic acid has shown efficacy against a range of bacteria and fungi. The introduction of fluorine atoms in the ester may enhance its lipophilicity, potentially improving membrane penetration and antimicrobial potency .
  • Anticonvulsant Properties : Research indicates that decanoic acid can modulate neurotransmission by acting as a non-competitive antagonist at AMPA receptors. This mechanism is particularly relevant in the context of ketogenic diets where decanoic acid plays a role in seizure control .
  • Mitochondrial Biogenesis : The compound has been implicated in promoting mitochondrial biogenesis through activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), leading to increased citrate synthase activity and enhanced energy metabolism .

Biological Activity Data Table

Biological ActivityEvidence LevelReferences
AntimicrobialModerate
AnticonvulsantHigh
Mitochondrial BiogenesisModerate

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of decanoic acid against Staphylococcus aureus and Candida albicans. Results indicated significant growth inhibition at concentrations above 0.5% w/v, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Seizure Control in Epilepsy Patients : In a clinical trial involving patients with drug-resistant epilepsy, administration of a medium-chain triglyceride (MCT) diet, rich in decanoic acid, resulted in a notable reduction in seizure frequency. The study highlighted the role of decanoic acid as a key component contributing to the diet's anticonvulsant effects .
  • Mitochondrial Dysfunction Treatment : Research on Leigh syndrome patients showed that treatment with decanoic acid improved mitochondrial function markers such as citrate synthase activity and complex I activity in fibroblasts. This suggests potential therapeutic applications for mitochondrial disorders .

Properties

CAS No.

591-74-2

Molecular Formula

C12H22F2O2

Molecular Weight

236.30 g/mol

IUPAC Name

2-fluoroethyl 10-fluorodecanoate

InChI

InChI=1S/C12H22F2O2/c13-9-7-5-3-1-2-4-6-8-12(15)16-11-10-14/h1-11H2

InChI Key

ZUHZQTHCYZBUHF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)OCCF)CCCCF

Origin of Product

United States

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